molecular formula C13H8Cl2O2 B6364661 2-Chloro-5-(4-chlorophenyl)benzoic acid, 95% CAS No. 1183115-17-4

2-Chloro-5-(4-chlorophenyl)benzoic acid, 95%

Cat. No. B6364661
CAS RN: 1183115-17-4
M. Wt: 267.10 g/mol
InChI Key: QBESKEXUFKGERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-(4-chlorophenyl)benzoic acid” is an organic compound . It is a derivative of benzoic acid, which has two chlorine atoms and a phenyl group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(4-chlorophenyl)benzoic acid” consists of a benzene ring with two chlorine atoms and a phenyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.

Scientific Research Applications

2C5CPBA-95% has a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as 2-chloro-5-(4-chlorophenyl)benzoic acid derivatives, which are used as potential anti-inflammatory agents. It is also used in the synthesis of 2-chloro-5-(4-chlorophenyl)benzoic acid esters, which are used as potential insecticides. Additionally, 2C5CPBA-95% is used in the synthesis of 2-chloro-5-(4-chlorophenyl)benzoic anhydride, which is used as a potential anti-tumor agent.

Advantages and Limitations for Lab Experiments

2C5CPBA-95% has several advantages and limitations when used in laboratory experiments. One of its major advantages is its relatively low cost, which makes it an economically viable option for many research applications. Additionally, it is relatively stable, with a shelf life of up to two years. However, it is not as soluble in water as some other organic compounds, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2C5CPBA-95%. For example, it could be used in the synthesis of new organic compounds with potential anti-inflammatory, anti-tumor, and insecticidal properties. Additionally, it could be used in the synthesis of new pharmaceuticals or agrochemicals. It could also be used in the synthesis of new materials with potential applications in fields such as electronics and optics. Finally, it could be used in the development of new analytical techniques, such as spectroscopic techniques.

Synthesis Methods

2C5CPBA-95% can be synthesized through a multi-step process. First, 4-chlorophenol is reacted with chloroacetic acid in a mixture of ethanol and water. This reaction produces 4-chloro-2-chloroacetophenone, which is then reacted with potassium carbonate in a mixture of ethanol and water. The resulting product is 2-chloro-5-(4-chlorophenyl)benzoic acid, 95%.

properties

IUPAC Name

2-chloro-5-(4-chlorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBESKEXUFKGERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681192
Record name 4,4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1183115-17-4
Record name 4,4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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